

An In-depth Technical Guide to Tri-o-tolylbismuthine (CAS 10050-08-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tri-o-tolylbismuthine*

Cat. No.: *B160327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

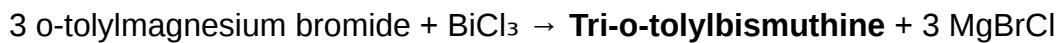
Tri-o-tolylbismuthine (CAS 10050-08-5), also known as tris(2-methylphenyl)bismuthine, is an organobismuth compound with significant applications in organic synthesis and potential for development in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthesis methodology, its established roles in chemical reactions, and an exploration of its potential biological activities. While specific experimental protocols for its synthesis and detailed biological pathway data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Chemical and Physical Properties

Tri-o-tolylbismuthine is a white to off-white crystalline solid. Its core structure consists of a central bismuth atom bonded to three o-tolyl (2-methylphenyl) groups.^[1] This structure contributes to its stability and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of **Tri-o-tolylbismuthine**

Property	Value	Reference(s)
CAS Number	10050-08-5	[1]
Molecular Formula	C ₂₁ H ₂₁ Bi	[1]
Molecular Weight	482.38 g/mol	[1]
Appearance	White to off-white crystal/powder	[1]
Melting Point	131 - 135 °C	[1]
IUPAC Name	tris(2-methylphenyl)bismuthane	[2]
Synonyms	Tris(2-methylphenyl)bismuthine	[2]
Purity	≥ 98% (HPLC) is commercially available	[1]
Solubility	Soluble in organic solvents like THF	[3]
Storage Conditions	Room temperature, in a dry, well-ventilated place	[1]


Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **tri-o-tolylbismuthine** is not readily available in peer-reviewed journals or public patent literature. However, a general and widely used method for the preparation of triaryl bismuth compounds involves the reaction of a Grignard reagent with bismuth trichloride (BiCl₃).[\[4\]](#)[\[5\]](#)

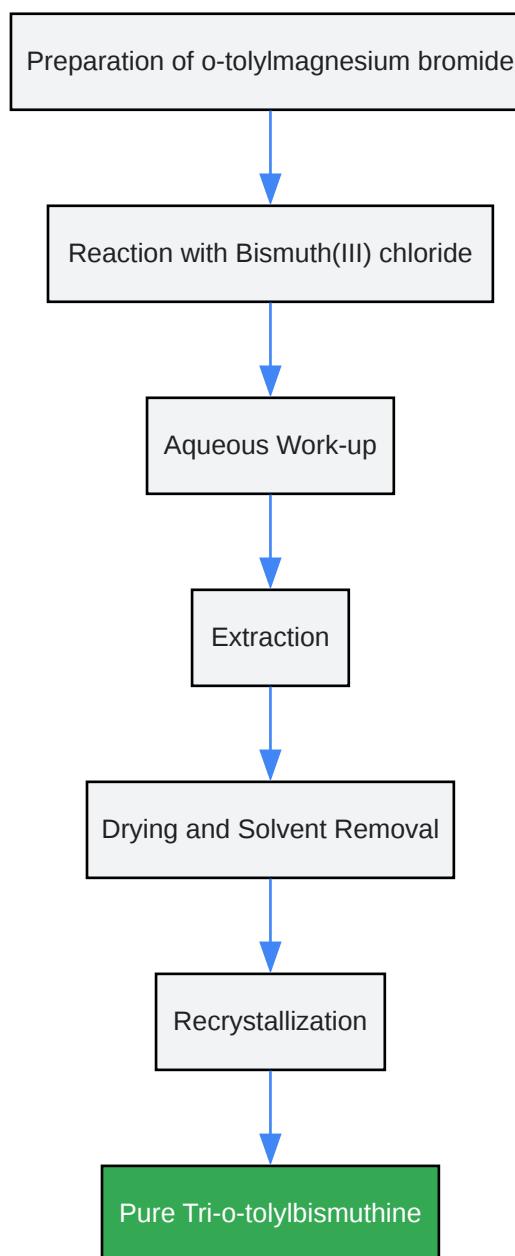
General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous triaryl bismuth compounds, such as triphenylbismuth and tri-p-tolylbismuth.[\[4\]](#)[\[5\]](#)

Reaction Scheme:

Materials:

- 2-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bismuth(III) chloride (BiCl_3)
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate


Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine is added to initiate the reaction. A solution of 2-bromotoluene in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.
- Reaction with Bismuth Trichloride: The Grignard solution is cooled in an ice bath. A solution of anhydrous bismuth(III) chloride in the same anhydrous solvent is added dropwise with vigorous stirring. The reaction is typically exothermic.
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous

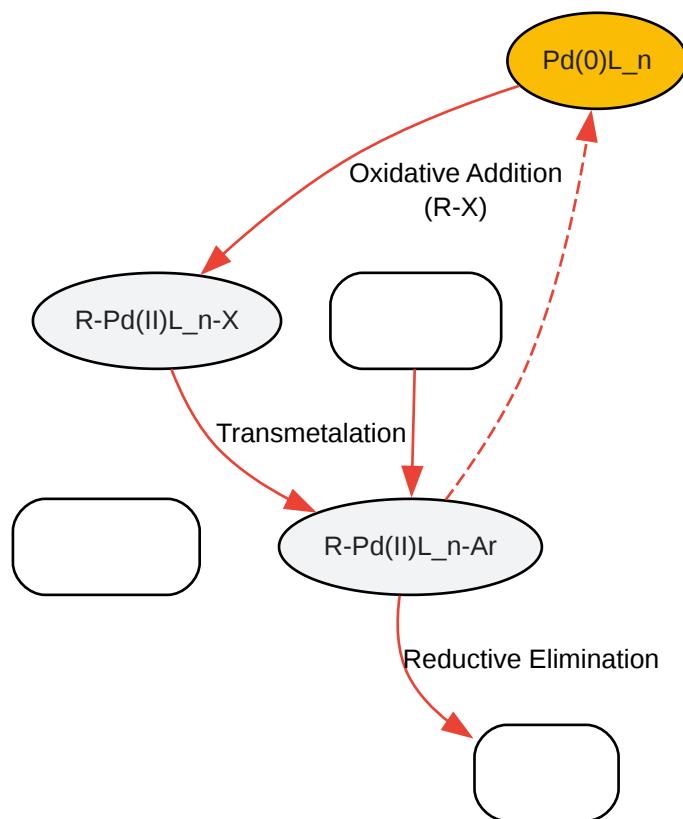
magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

- Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to yield purified **tri-o-tolylbismuthine**.

Diagram 1: General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Tri-o-tolylbismuthine**.


Applications in Organic Synthesis

Tri-o-tolylbismuthine is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.^[6] Organobismuth compounds, in general, are attractive due to their low toxicity and cost-effectiveness compared to other organometallic reagents.

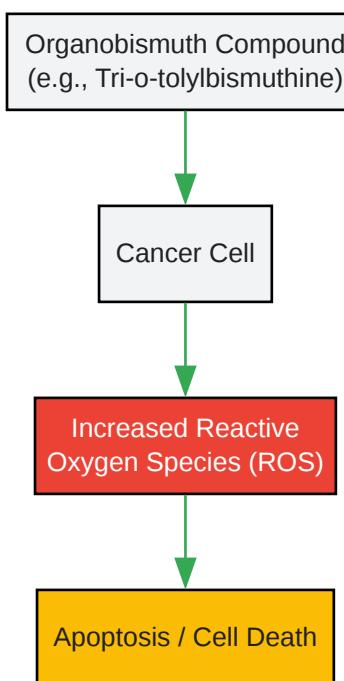
Cross-Coupling Reactions

Tri-o-tolylbismuthine can serve as a nucleophilic partner in various cross-coupling reactions to transfer the o-tolyl group to a variety of electrophilic substrates.

Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.


Potential Biological Activities and Drug Development

While specific studies on the biological activities of **tri-o-tolylbismuthine** are limited, the broader class of organobismuth compounds has garnered interest in medicinal chemistry for their potential therapeutic applications. Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal ailments.^[3] More recently, their potential as antimicrobial and anticancer agents is being explored.^{[1][6][7]}

Anticancer Potential

Several studies have highlighted the anticancer properties of organobismuth compounds.^{[6][7]} The proposed mechanisms of action include the generation of reactive oxygen species (ROS), which can induce cancer cell death.^[1] While research on **tri-o-tolylbismuthine** in this area is not prominent, a study on the related compound, tri-p-tolylbismuthane, showed weak antiproliferative effects.^[3] It is hypothesized that the modification of the aryl ligands can significantly impact the biological activity.^[3] The development of novel bismuth-based drugs with unique mechanisms of action remains an active area of research.^[1]

Diagram 3: Hypothetical Mechanism of Action in Cancer Cells

[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity.

Safety and Handling

Detailed toxicological data for **tri-o-tolylbismuthine** is not extensively available. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.^{[8][9]} For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.^{[8][9][10]}

Table 2: General Safety Information

Hazard Statement	Precautionary Statement	Reference(s)
May be harmful if swallowed.	Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.	[8]
May cause skin and eye irritation.	Wear protective gloves/protective clothing/eye protection/face protection.	[8]
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.	[8]

Suppliers

Tri-o-tolylbismuthine is available from several chemical suppliers, typically for research and development purposes.

Table 3: Selected Suppliers of **Tri-o-tolylbismuthine**

Supplier	Purity
Sigma-Aldrich	Varies
TCI Chemicals	>98.0% (HPLC)[11]
Chem-Impex	≥ 98% (HPLC)[1]
Fisher Scientific	Varies
Santa Cruz Biotechnology	Varies

Conclusion

Tri-o-tolylbismuthine is a valuable organometallic compound with established utility in organic synthesis. While its full potential in materials science and drug development is still under exploration, the known biological activities of related organobismuth compounds suggest that it may be a promising scaffold for future research. This guide provides a foundational understanding of its properties and applications, highlighting the need for further investigation into its synthesis, biological mechanisms, and toxicological profile to fully harness its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. Tri-o-tolylbismuthine | C21H21Bi | CID 10972889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
- 5. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]

- 6. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy [ouci.dntb.gov.ua]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tri-o-tolylbismuthine | 10050-08-5 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tri-o-tolylbismuthine (CAS 10050-08-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160327#cas-number-10050-08-5-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com